1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

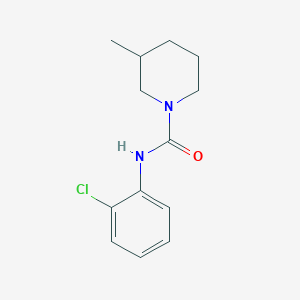

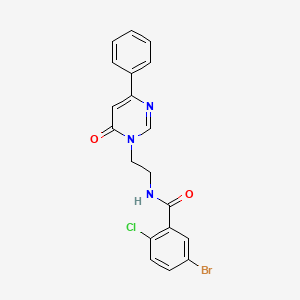

“1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine” is a chemical compound with the molecular formula C13H17ClN2O . It is a part of a collection of rare and unique chemicals . It has been studied for its activity related to the inhibition of photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts .

Molecular Structure Analysis

The molecular structure of “1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine” is based on its molecular formula C13H17ClN2O . The exact structure is not provided in the retrieved papers.

Scientific Research Applications

Antibacterial Evaluation

1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine derivatives have shown potential in antibacterial applications. Research has focused on the synthesis and evaluation of related compounds for their antibacterial properties. For instance, Aziz‐ur‐Rehman et al. (2017) synthesized derivatives with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, which exhibited significant antibacterial results (Aziz‐ur‐Rehman et al., 2017).

Molecular Structure Analysis

Studies have also explored the molecular structure of related compounds. For example, the work by Szafran et al. (2005) investigated the crystal structure of bis(N-methylpiperidine betaine) monocation, contributing to the understanding of molecular interactions and structures in similar chemical families (Szafran et al., 2005).

Biological Evaluation at Sigma Sites

The compound has also been evaluated for its biological activity at sigma1, sigma2, and sterol delta8-delta7 isomerase sites, as investigated by Berardi et al. (2003). This research contributes to understanding the compound's potential for treating CNS disorders and neuropathies (Berardi et al., 2003).

Hydrodenitrogenation Study

Research by Egorova et al. (2002) explored the hydrodenitrogenation (HDN) of 2-methylpiperidine, contributing to the understanding of chemical processes like nitrogen removal, which is crucial in various industrial applications (Egorova et al., 2002).

Cocrystals Formation

The formation of cocrystals involving bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride has been studied, as detailed by Dega-Szafran et al. (2006). This research is significant for pharmaceutical and material science applications, where cocrystal formation can impact drug solubility and stability (Dega-Szafran et al., 2006).

Influence in Catalysis

The role of this compound in influencing catalytic processes, particularly in hydrodesulfurization and hydrodenitrogenation, has been investigated, providing insights into its potential applications in chemical reactions and industrial processes (Egorova & Prins, 2006).

Antibacterial and Anti-enzymatic Activity

Further research by Rehman et al. (2019) focused on the synthesis of 1,3,4-oxadiazole derivatives of 3-pipecoline, revealing moderate to excellent antibacterial and anti-enzymatic activities. This adds to the body of knowledge on the compound's potential medical applications (Rehman et al., 2019).

X-Ray and FT-IR Analysis

Structural analyses using X-ray and FT-IR methods, as performed by Dega-Szafran et al. (2008), have contributed to the understanding of the compound's crystal structure, further aiding in its potential application in material science and pharmaceuticals (Dega-Szafran et al., 2008).

Mechanism of Action

Target of Action

The primary target of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine is the photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts . This suggests that the compound may interact with similar targets in other organisms, potentially disrupting their energy production processes.

Mode of Action

The compound inhibits the PET in photosystem II . By inhibiting this key process, the compound disrupts the normal flow of electrons through the photosynthetic apparatus, which can lead to a reduction in the organism’s ability to produce energy through photosynthesis.

Biochemical Pathways

The inhibition of PET affects the light-dependent reactions of photosynthesis, which are responsible for the conversion of light energy into chemical energy . This can have downstream effects on various biochemical pathways, particularly those involved in energy production and utilization.

Pharmacokinetics

The compound’s activity against various strains of bacteria and mycobacteria suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The inhibition of PET by 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine can lead to a decrease in the production of ATP and NADPH, two molecules that are crucial for many cellular processes . This can result in a variety of molecular and cellular effects, depending on the specific organism and environmental conditions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine. For example, the compound’s PET-inhibiting activity was observed to be relatively low, with IC50 values ranging from 0.05 to 0.664 mmol/L . This suggests that the compound’s activity may be influenced by factors such as light intensity, temperature, and the presence of other chemicals in the environment.

properties

IUPAC Name |

N-(2-chlorophenyl)-3-methylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c1-10-5-4-8-16(9-10)13(17)15-12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEGTVBNHGEXJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2464431.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2464432.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine](/img/structure/B2464434.png)

![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol](/img/structure/B2464442.png)

![(2Z)-7-(diethylamino)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2464443.png)

![2-(2-((4-Chlorophenyl)thio)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2464445.png)

![2-(2-naphthalenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B2464447.png)

![3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2464448.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2464449.png)

![N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2464453.png)